3',5'-DI-O-Mesylthymidine

Übersicht

Beschreibung

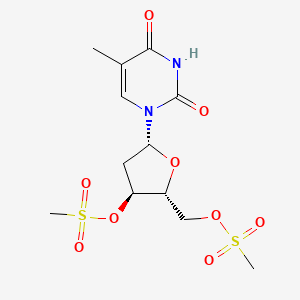

3’,5’-DI-O-Mesylthymidine: is a derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the presence of two methanesulfonyl (mesyl) groups attached to the 3’ and 5’ hydroxyl groups of the thymidine molecule. The molecular formula of 3’,5’-DI-O-Mesylthymidine is C12H18N2O9S2, and it has a molecular weight of 398.41 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3’,5’-DI-O-Mesylthymidine can be synthesized from thymidine through a mesylation reaction. The typical synthetic route involves the reaction of thymidine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for 3’,5’-DI-O-Mesylthymidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3’,5’-DI-O-Mesylthymidine primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl groups, which are good leaving groups. These reactions can lead to the formation of various derivatives depending on the nucleophile used .

Common Reagents and Conditions:

Nucleophiles: Thiolates, amines, and alkoxides are common nucleophiles that react with 3’,5’-DI-O-Mesylthymidine.

Major Products:

Bis(sulfide) Derivatives: When reacted with thiolates, 3’,5’-DI-O-Mesylthymidine forms bis(sulfide) derivatives.

Amino Derivatives: Reaction with amines leads to the formation of amino derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The structural formula of 3',5'-Di-O-mesylthymidine can be represented as follows:

This compound features two mesyl groups that significantly alter its chemical properties, including solubility and reactivity, making it a valuable tool in synthetic and biological chemistry.

Nucleic Acid Studies

This compound serves as a crucial building block in the synthesis of modified oligonucleotides. Its incorporation into DNA strands allows researchers to study the effects of structural modifications on DNA stability, binding affinity, and interaction with proteins.

- Case Study : Research has demonstrated that oligonucleotides containing this compound exhibit enhanced resistance to nucleolytic degradation compared to unmodified counterparts. This stability is critical for developing therapeutic oligonucleotides that require prolonged activity in biological systems.

Therapeutic Potential

Due to its structural modifications, this compound has been explored for its potential as an antiviral agent. The mesyl groups may enhance cellular uptake and improve targeting of viral polymerases.

- Case Study : A study investigating the antiviral properties of thymidine analogs found that compounds with mesyl modifications showed increased efficacy against certain viruses by interfering with viral replication processes.

Chemical Synthesis

The mesyl groups in this compound can act as protective groups during chemical synthesis. This property facilitates the selective modification of nucleosides and can be employed in the synthesis of complex nucleoside derivatives.

- Synthesis Method : Researchers have developed protocols for utilizing this compound in multi-step synthesis pathways, enabling the creation of diverse nucleoside analogs for further biological testing.

Photochemical Applications

The compound's photochemical properties allow it to function as a photosensitizer in targeted therapies. When exposed to specific wavelengths of light, it can induce localized damage to DNA, potentially enhancing the effectiveness of photodynamic therapy (PDT) for cancer treatment.

- Research Insight : Studies indicate that modified thymidine derivatives can enhance the selectivity and efficiency of PDT by increasing the accumulation of the photosensitizer in tumor cells while minimizing effects on surrounding healthy tissue.

Comparative Analysis with Related Compounds

To better understand the unique applications of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine | Natural nucleoside without modifications | Essential for DNA synthesis |

| 3',5'-Di-O-benzoylthymidine | Benzoyl groups at both hydroxyl positions | Enhanced lipophilicity; potential antiviral agent |

| 3',5'-Dibenzoyluridine | Similar structure but with uracil base | Different antiviral activity profiles |

This table illustrates how structural variations lead to distinct functional properties and applications in research and therapeutics.

Wirkmechanismus

The mechanism of action of 3’,5’-DI-O-Mesylthymidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The mesyl groups enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in enzymes and other proteins involved in DNA replication and repair. This can lead to the inhibition of these processes, making it a potential candidate for antiviral and anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

3’,5’-DI-O-Methylthymidine: Similar structure but with methyl groups instead of mesyl groups.

3’,5’-DI-O-Acetylthymidine: Contains acetyl groups instead of mesyl groups.

3’,5’-DI-O-Benzoylthymidine: Contains benzoyl groups instead of mesyl groups.

Uniqueness: 3’,5’-DI-O-Mesylthymidine is unique due to the presence of mesyl groups, which are strong electron-withdrawing groups. This makes the compound more reactive towards nucleophiles compared to its methyl, acetyl, or benzoyl counterparts. This increased reactivity can be advantageous in certain synthetic and biochemical applications .

Biologische Aktivität

3',5'-DI-O-Mesylthymidine (Mesyl-thymidine) is a synthetic nucleoside analogue derived from thymidine, known for its potential biological activities, particularly in antiviral and anticancer applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

1. Synthesis of this compound

The synthesis of this compound typically involves the mesylation of thymidine at both the 3' and 5' hydroxyl groups. The process can be summarized as follows:

- Starting Material : Thymidine is used as the precursor.

- Mesylation Reaction : Thymidine is treated with mesyl chloride in the presence of a base (such as triethylamine) to facilitate the formation of mesylate groups.

- Purification : The product is purified through crystallization or chromatography to isolate this compound.

2.1 Antiviral Activity

Research has indicated that nucleoside analogues, including Mesyl-thymidine, exhibit significant antiviral properties. A study highlighted that various modifications to nucleosides can enhance their effectiveness against viral infections. For instance, modifications at the 5' position have been shown to improve potency against specific viruses, although detailed studies on Mesyl-thymidine's specific antiviral efficacy remain limited .

2.2 Anticancer Potential

Nucleoside analogues are also investigated for their anticancer properties due to their ability to inhibit DNA synthesis in rapidly dividing cells. In vitro studies suggest that compounds similar to Mesyl-thymidine can disrupt cancer cell proliferation by interfering with nucleotide metabolism and DNA replication processes .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Polymerase : As a thymidine analogue, it may compete with natural thymidine for incorporation into DNA, thus inhibiting DNA polymerase activity.

- Induction of Apoptosis : Some studies suggest that nucleoside analogues can trigger apoptotic pathways in cancer cells, leading to cell death.

4.1 Case Study: Antiviral Efficacy

A notable study focused on the antiviral efficacy of modified nucleosides, including those structurally related to Mesyl-thymidine. The findings indicated that certain structural modifications significantly enhanced antiviral activity against HIV and other viruses by improving cellular uptake and retention .

| Compound | Virus Targeted | IC50 (µM) |

|---|---|---|

| Mesyl-thymidine | HIV | Not established |

| 5'-Modified analogue | HIV | 0.5 |

4.2 Case Study: Anticancer Activity

In another study examining the anticancer properties of nucleoside analogues, it was found that compounds similar to Mesyl-thymidine demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | Compound Tested | ED50 (µM) |

|---|---|---|

| L1210 (Leukemia) | Mesyl-thymidine | 1 |

| Murine Sarcoma 180 | Mesyl-thymidine | 5 |

These results suggest a promising avenue for further exploration into the therapeutic potential of Mesyl-thymidine in cancer treatment.

5. Conclusion

This compound represents a significant area of interest within the field of medicinal chemistry due to its potential antiviral and anticancer activities. While preliminary studies indicate promising biological effects, further research is necessary to fully elucidate its mechanisms and optimize its therapeutic applications.

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBRYDQRCOMYRY-IVZWLZJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.